molecular formula C18H20N4O4S3 B12011370 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 577999-30-5

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12011370
CAS No.: 577999-30-5
M. Wt: 452.6 g/mol
InChI Key: ACCIQHQGNKTRHF-UHFFFAOYSA-N
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Description

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme functions or cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
  • N-(4-Sulfamoylphenyl)acetamide
  • 3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine

Uniqueness

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of the thieno[2,3-d]pyrimidine core with the sulfamoylphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This class has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with a sulfamoylphenyl acetamide moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S, and it has a molecular weight of approximately 388.47 g/mol. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃S
Molecular Weight388.47 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. In vitro tests have shown that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains.

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungal Strains Tested :
    • Candida albicans
    • Aspergillus niger

In a study conducted by , the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against the tested bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation.

A study published in reported that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating effective doses for therapeutic applications.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA synthesis in microbial cells.
  • Disruption of metabolic pathways critical for cell survival.
  • Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of various thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results indicated that modifications to the sulfamoyl group enhanced antimicrobial activity significantly compared to non-modified analogs .
  • Case Study on Anticancer Properties : Another study focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The findings suggested that compounds with electron-withdrawing groups at specific positions showed increased potency against tumor cells due to enhanced interaction with cellular targets .

Properties

CAS No.

577999-30-5

Molecular Formula

C18H20N4O4S3

Molecular Weight

452.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H20N4O4S3/c1-4-22-17(24)15-10(2)11(3)28-16(15)21-18(22)27-9-14(23)20-12-5-7-13(8-6-12)29(19,25)26/h5-8H,4,9H2,1-3H3,(H,20,23)(H2,19,25,26)

InChI Key

ACCIQHQGNKTRHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC(=C2C)C

Origin of Product

United States

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